4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
Description
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is a substituted pyrimidine derivative characterized by a central pyrimidine ring with two key substituents: a 2,5-dimethoxyphenyl group at position 4 and a furan-2-yl group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their biological activities, including anticancer, antiviral, and enzyme-inhibitory properties . The 2,5-dimethoxyphenyl substituent contributes electron-donating methoxy groups, influencing electronic properties and binding interactions, while the furan-2-yl group introduces a heteroaromatic ring that may enhance solubility and modulate receptor affinity.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYDQWXWNYEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable precursor, such as 2,5-dimethoxybenzene.
Attachment of the Furan-2-yl Group: The furan-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan-2-boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity :
- Halogenated Phenyl Groups (e.g., Cl, Br, F):
- Fluorine improves metabolic stability and membrane permeability (e.g., 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine ).
- Methoxy Groups :
- The 2,5-dimethoxyphenyl group in the target compound likely enhances electron density, improving interactions with enzymes like DPP4 or kinases .
- Trimethoxy substituents (e.g., in RabGGTase inhibitors) significantly boost binding affinity due to multipoint hydrogen bonding .
Heterocyclic Moieties :
- Furan-2-yl groups improve solubility compared to bulkier aryl groups but may reduce metabolic stability due to oxidative susceptibility.
- Pyridopyrimidine cores (e.g., in 6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine) exhibit distinct activity profiles, emphasizing the role of ring fusion .
Potency in Enzyme Inhibition :
- Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., RabGGTase inhibitors) show superior inhibitory activity compared to dimethoxy analogs, highlighting the importance of methoxy positioning .
- The target compound’s 2,5-dimethoxyphenyl group may offer a balance between solubility and target engagement, though direct enzymatic data are lacking.
Table 2: Physicochemical Property Trends
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